

# Spectroscopic comparison of Spiro[2.5]octan-6-one isomers

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## Compound of Interest

Compound Name: *Spiro[2.5]octan-6-one*

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A Spectroscopic Investigation of **Spiro[2.5]octan-6-one** Isomers: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three constitutional isomers of Spiro[2.5]octan-one: Spiro[2.5]octan-4-one, Spiro[2.5]octan-5-one, and **Spiro[2.5]octan-6-one**. The differentiation of these isomers is critical in various research and development applications, including synthetic chemistry and drug discovery, where precise structural confirmation is paramount. This document outlines the expected key differences in their Infrared (IR),  $^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and  $^{13}\text{C}$  Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectra. The presented data is a combination of established spectroscopic principles and predicted values to facilitate the identification and characterization of these spirocyclic ketones.

## Spectroscopic Data Comparison

The following tables summarize the predicted and expected quantitative spectroscopic data for the Spiro[2.5]octan-one isomers.

Table 1: Comparison of Predicted  $^{13}\text{C}$  NMR Chemical Shifts (ppm)

Carbon Atom	Spiro[2.5]octan-4-one (Predicted)	Spiro[2.5]octan-5-one (Predicted)	Spiro[2.5]octan-6-one (Predicted)
C=O	~210	~211	~212
Spiro C	~35	~38	~40
Cyclopropane CH <sub>2</sub>	~8	~9	~10
Cyclohexane CH <sub>2</sub> (α to C=O)	~45	~48	~50
Cyclohexane CH <sub>2</sub> (β to C=O)	~25	~28	~30
Cyclohexane CH <sub>2</sub> (γ to C=O)	~28	-	~25

Table 2: Comparison of Predicted <sup>1</sup>H NMR Chemical Shifts (ppm)

Proton Environment	Spiro[2.5]octan-4-one (Predicted)	Spiro[2.5]octan-5-one (Predicted)	Spiro[2.5]octan-6-one (Predicted)
Cyclopropane CH <sub>2</sub>	~0.4-0.8 (m)	~0.5-0.9 (m)	~0.6-1.0 (m)
Cyclohexane CH <sub>2</sub> (α to C=O)	~2.2-2.5 (m)	~2.3-2.6 (m)	~2.4-2.7 (m)
Cyclohexane CH <sub>2</sub> (β to C=O)	~1.7-2.0 (m)	~1.8-2.1 (m)	~1.9-2.2 (m)
Cyclohexane CH <sub>2</sub> (γ to C=O)	~1.8-2.1 (m)	-	~1.6-1.9 (m)

Note: (m) denotes a multiplet. The exact chemical shifts and multiplicities are dependent on the specific conformation and solvent used.

Table 3: Comparison of Expected IR Absorption Frequencies (cm<sup>-1</sup>)

Functional Group	Spiro[2.5]octan-4-one (Expected)	Spiro[2.5]octan-5-one (Expected)	Spiro[2.5]octan-6-one (Expected)
C=O Stretch	~1715	~1715	~1715
C-H Stretch (Cyclohexane)	~2850-2960	~2850-2960	~2850-2960
C-H Stretch (Cyclopropane)	~3000-3080	~3000-3080	~3000-3080

## Experimental Protocols

The following are general experimental protocols for the spectroscopic characterization of Spiro[2.5]octan-one isomers.

### Infrared (IR) Spectroscopy

A Fourier-transform infrared (FTIR) spectrometer is used to obtain the IR spectra.

- **Sample Preparation:** A small amount of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal or an empty KBr pellet holder is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule. For ketones, a strong, sharp absorption band is expected in the region of 1715  $\text{cm}^{-1}$  due to the C=O stretching vibration.[1][2]

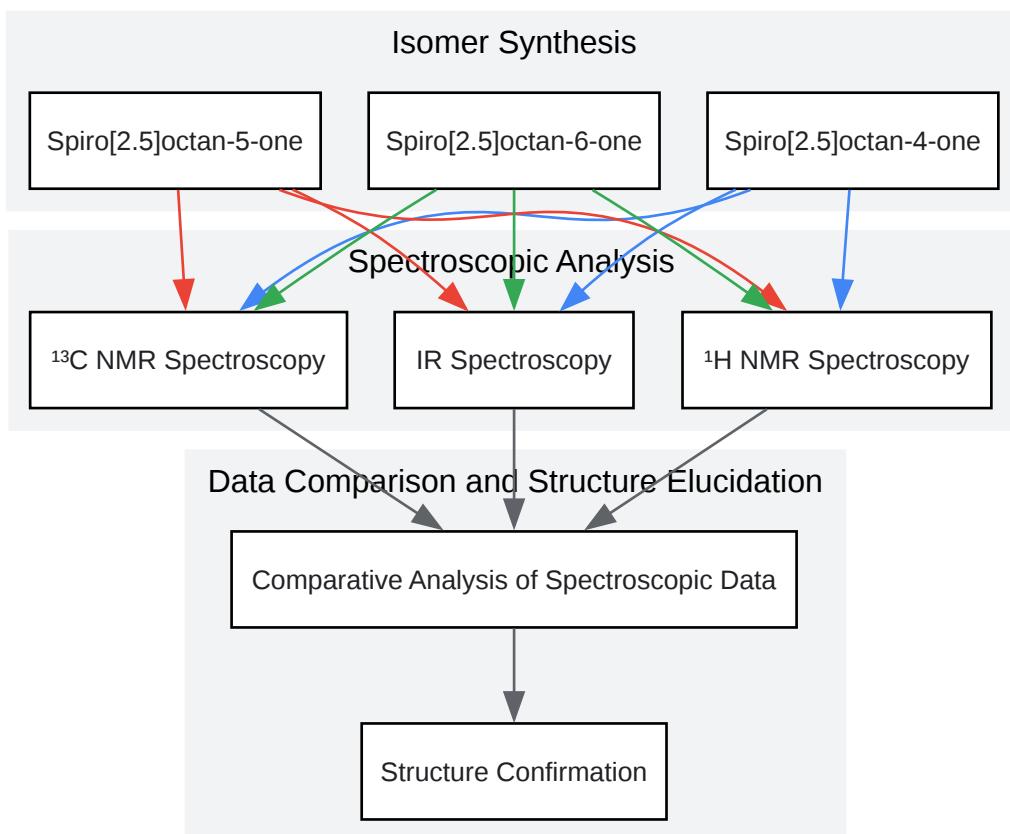
### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
  - $^{13}\text{C}$  NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Analysis: The chemical shifts ( $\delta$ ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the signals in the  $^1\text{H}$  NMR spectrum provides the relative ratio of the protons. The multiplicity (singlet, doublet, triplet, etc.) of the signals in the  $^1\text{H}$  NMR spectrum gives information about the number of neighboring protons.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the Spiro[2.5]octan-one isomers.



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Caption: Workflow for the synthesis and spectroscopic comparison of Spiro[2.5]octan-one isomers.

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